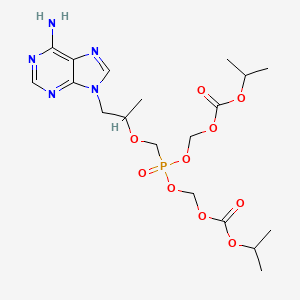

Tenofovir Disoproxil USP RC A/Tenofovir Disoproxil (S)-Isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tenofovir Disoproxil USP RC A, also known as Tenofovir Disoproxil (S)-Isomer, is a prodrug of tenofovir, an acyclic nucleoside phosphonate diester analog of adenosine monophosphate. It is primarily used as an antiretroviral medication for the treatment of HIV-1 infection and chronic hepatitis B. Tenofovir Disoproxil is marketed under the brand name Viread and is often used in combination with other antiretroviral agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tenofovir Disoproxil involves the conversion of tenofovir to its diester form. The diethyl phosphonate group of tenofovir is converted to its acid using trimethylsilyl chloride in the presence of sodium bromide. The resulting compound is then alkylated with the appropriate chloromethyl ether derivative to form Tenofovir Disoproxil .

Industrial Production Methods

Industrial production of Tenofovir Disoproxil typically involves large-scale synthesis using the aforementioned synthetic routes. The compound is often purified as its fumarate salt to enhance its stability and solubility .

Analyse Des Réactions Chimiques

Types of Reactions

Tenofovir Disoproxil undergoes several types of chemical reactions, including:

Hydrolysis: The diester form of Tenofovir Disoproxil is hydrolyzed to tenofovir in vivo.

Phosphorylation: Tenofovir is subsequently phosphorylated by cellular enzymes to form tenofovir diphosphate, the active metabolite

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of esterases in the gut and plasma.

Phosphorylation: Involves cellular kinases that convert tenofovir to its diphosphate form

Major Products Formed

Tenofovir: The primary product formed from the hydrolysis of Tenofovir Disoproxil.

Tenofovir Diphosphate: The active metabolite formed through phosphorylation

Applications De Recherche Scientifique

Tenofovir Disoproxil has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology: Investigated for its effects on viral replication and cellular processes.

Medicine: Extensively used in the treatment and prevention of HIV-1 and chronic hepatitis B. .

Industry: Employed in the development of combination antiretroviral therapies and as a reference standard in pharmaceutical quality control

Mécanisme D'action

Tenofovir Disoproxil exerts its effects by selectively inhibiting viral reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. Upon administration, Tenofovir Disoproxil is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite competes with the natural substrate deoxyadenosine 5’-triphosphate and incorporates into viral DNA, causing chain termination. This inhibits viral replication and reduces viral load .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tenofovir Alafenamide: A newer prodrug of tenofovir with improved pharmacokinetics and reduced toxicity.

Emtricitabine: Often used in combination with Tenofovir Disoproxil for enhanced antiretroviral efficacy.

Lamivudine: Another nucleoside reverse transcriptase inhibitor used in combination therapies

Uniqueness

Tenofovir Disoproxil is unique due to its high efficacy in inhibiting viral replication and its ability to be used in both treatment and prevention of HIV and hepatitis B. Its prodrug form enhances its bioavailability and allows for effective oral administration .

Propriétés

IUPAC Name |

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVZFKDSXNQEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N5O10P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861494 |

Source

|

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)

![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)

![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)

![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)

![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)